Hemolytic Selectivity vs Dermaseptin S4
Dermaseptin-B5 exhibits a favorable therapeutic window with no detectable hemolysis at its effective antimicrobial concentrations. This contrasts sharply with dermaseptin S4, a close analog known to cause significant lysis of erythrocytes at low micromolar concentrations [1]. This differentiation is critical for applications requiring high selectivity for microbial membranes over mammalian cells.
Dermaseptin-B5: no hemolysis detected at antimicrobial levels; S4: erythrocyte lysis at µM range
Supports mammalian cell toxicity screening
Hemolysis data to verify in target assay
| Evidence Dimension | Hemolytic activity (HC50) and selectivity |
|---|---|
| Target Compound Data | No hemolysis observed at effective antimicrobial concentrations [1] |
| Comparator Or Baseline | Dermaseptin S4: Lysis of erythrocytes at micromolar concentrations [1] |
| Quantified Difference | Not quantified in a single study, but class-level inference from distinct dermaseptin behaviors [1] |
| Conditions | In vitro hemolysis assays against horse erythrocytes |
Why This Matters
Low hemolytic activity is a key procurement criterion for researchers aiming to minimize off-target toxicity in mammalian cell-based assays or in vivo models.
- [1] Mor A, Hani K, Nicolas P. The vertebrate peptide antibiotics dermaseptins have overlapping structural features but target specific microorganisms. J Biol Chem. 1994 Dec 16;269(50):31635-41. doi: 10.1016/S0021-9258(18)31777-0. View Source
